molecular formula C11H18N4 B13104586 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B13104586
M. Wt: 206.29 g/mol
InChI Key: DZZYRNOKUMYJRT-UHFFFAOYSA-N
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Description

5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Tetrahydropyridine Moiety: This step involves the reaction of the triazole intermediate with a suitable precursor to form the tetrahydropyridine ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce various functional groups into the compound, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials for specific applications.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine

    Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific diseases.

    Therapeutic Agents: It may be explored as a therapeutic agent for conditions such as infections, cancer, or neurological disorders.

Industry

    Agriculture: The compound may be used in the development of agrochemicals.

    Pharmaceuticals: It can be a key intermediate in the synthesis of pharmaceutical products.

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: The compound may bind to enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways.

    DNA/RNA Binding: The compound may bind to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Tetrahydropyridine Derivatives: Compounds with similar tetrahydropyridine structures.

Uniqueness

The uniqueness of 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine lies in its specific combination of the triazole and tetrahydropyridine moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

5-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C11H18N4/c1-4-10-12-11(13-15(10)3)9-6-5-7-14(2)8-9/h6H,4-5,7-8H2,1-3H3

InChI Key

DZZYRNOKUMYJRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C)C2=CCCN(C2)C

Origin of Product

United States

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